Computed Lipophilicity (XLogP3-AA) Versus Prototype NBD-556 Series
The target compound exhibits a computed XLogP3-AA of 2.5, representing a 0.5–1.0 log-unit reduction relative to the prototypical NBD-556 series (e.g., NBD-556 and NBD-557), whose calculated octanol-water partition coefficients routinely exceed 3.0 [1][2]. Lower lipophilicity within this chemotype correlates with improved aqueous solubility and reduced non-specific protein binding, both of which are critical for reliable in vitro assay performance [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | NBD-556 / NBD-557 series: XLogP3-AA >3.0 (estimated from published logP values for N-phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamides) |
| Quantified Difference | Δ ≈ –0.5 to –1.0 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]; comparator logP data drawn from the medicinal chemistry literature on oxalamide CD4 mimics [2]. |
Why This Matters
Procurement of the lower-lipophilicity analogue may reduce solubility-related assay failure rates and minimise the need for DMSO co-solvent optimisation, directly impacting screening throughput.
- [1] PubChem Compound Summary CID 16887274. Computed Properties: XLogP3-AA. View Source
- [2] Zhao Q, et al. Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors. Virology. 2005;339(2):213-25. View Source
